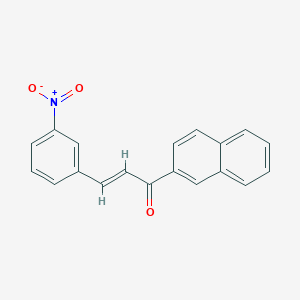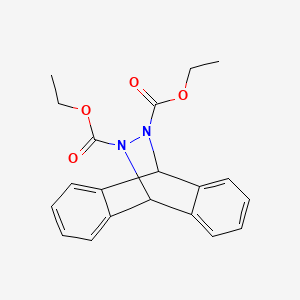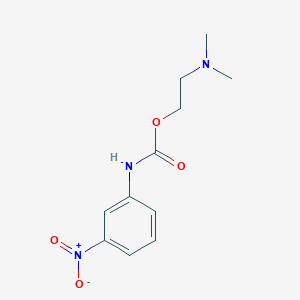
2-dimethylaminoethyl N-(3-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethyl N-(3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method includes reacting 3-nitrophenyl chloroformate with 2-dimethylaminoethanol in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C for 1 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like triethylamine (TEA) and solvents like tetrahydrofuran (THF) are commonly employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-dimethylaminoethyl N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding and conformational changes in the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dimethylaminoethyl N-(1-naphthyl)carbamate
- 2-Dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate
- 2-Dimethylaminoethyl N-(2,6-diisopropylphenyl)carbamate
- 2-Dimethylaminoethyl N-(4-bromophenyl)carbamate
- 2-Dimethylaminoethyl N-(3-trifluoromethylphenyl)carbamate
Uniqueness
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate is unique due to its nitro group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other carbamates that may have different substituents on the aromatic ring, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
103989-93-1 |
|---|---|
Formule moléculaire |
C11H15N3O4 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-13(2)6-7-18-11(15)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,6-7H2,1-2H3,(H,12,15) |
Clé InChI |
CGPVIASPYQJZNV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


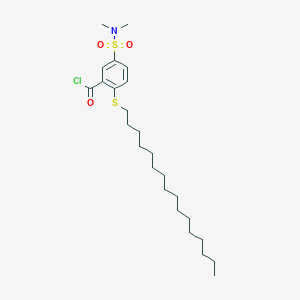

![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
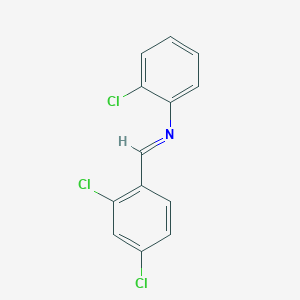

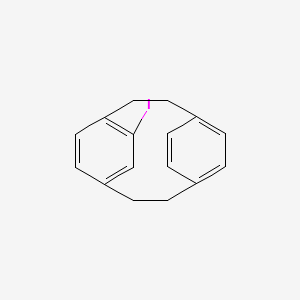
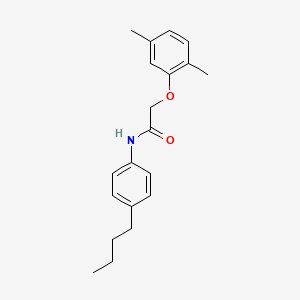
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)



![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
